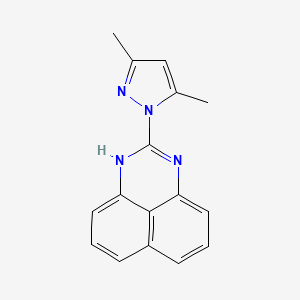![molecular formula C21H14N2O2S B14354917 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-45-5](/img/structure/B14354917.png)
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the benzothiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the benzothiazole core can engage in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2-Phenylbenzothiazole: Lacks the nitrophenyl group, making it less reactive in redox reactions.
2-(3-Nitrophenyl)benzothiazole: Similar structure but lacks the phenylethenyl group, affecting its electronic properties.
2-[2-(4-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole: Similar but with a different position of the nitro group, which can influence its reactivity and interactions.
Uniqueness
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the combination of the nitrophenyl and phenylethenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of functional materials and biologically active molecules.
特性
CAS番号 |
90239-45-5 |
|---|---|
分子式 |
C21H14N2O2S |
分子量 |
358.4 g/mol |
IUPAC名 |
2-[2-(3-nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14N2O2S/c24-23(25)17-10-6-7-15(13-17)14-18(16-8-2-1-3-9-16)21-22-19-11-4-5-12-20(19)26-21/h1-14H |
InChIキー |
HELCBFQWYSITMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


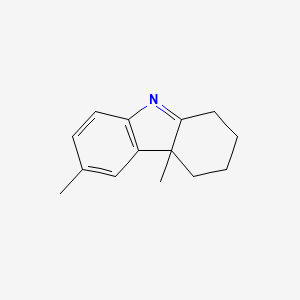
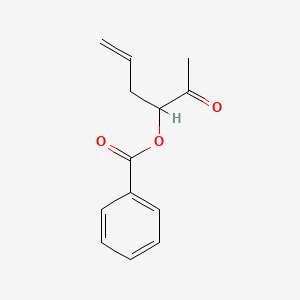
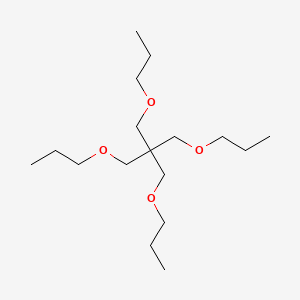
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
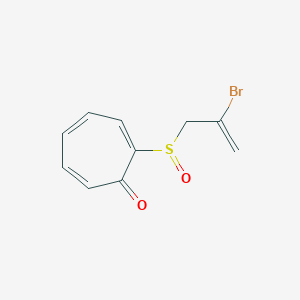
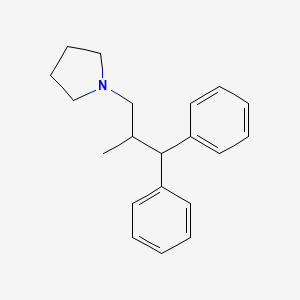
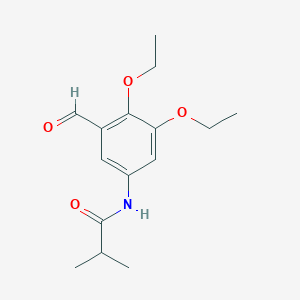
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
